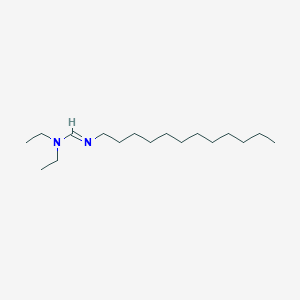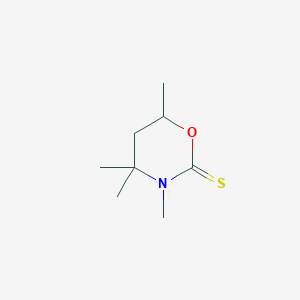![molecular formula C11H19N3 B14611356 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane CAS No. 59708-95-1](/img/structure/B14611356.png)
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane is an organic compound that features a pyrazole ring attached to an azepane ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane typically involves the reaction of 3-methyl-1H-pyrazole with azepane in the presence of a suitable base and solvent. One common method is the nucleophilic substitution reaction where the pyrazole ring is alkylated with a halomethyl azepane under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-azepane compounds.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-3-yl)aniline
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Uniqueness
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane is unique due to its combination of a pyrazole ring and an azepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59708-95-1 |
|---|---|
Molekularformel |
C11H19N3 |
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-[(3-methylpyrazol-1-yl)methyl]azepane |
InChI |
InChI=1S/C11H19N3/c1-11-6-9-14(12-11)10-13-7-4-2-3-5-8-13/h6,9H,2-5,7-8,10H2,1H3 |
InChI-Schlüssel |
NWOFCHZOZUJOTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)CN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)




![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)


![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)

